4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5,5-trimethylhexanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid typically involves the esterification of benzoic acid with 3,5,5-trimethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3,5,5-Trimethylhexanoic acid: A branched-chain fatty acid used in the synthesis of esters and other derivatives.
Uniqueness
4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid is unique due to its combined structural features of benzoic acid and 3,5,5-trimethylhexanoic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
214491-75-5 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-(3,5,5-trimethylhexanoyloxy)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-11(10-16(2,3)4)9-14(17)20-13-7-5-12(6-8-13)15(18)19/h5-8,11H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
UHVVJWPSUNECBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC1=CC=C(C=C1)C(=O)O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.